Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate
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Overview
Description
Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate is an organic compound with a complex structure that includes both alkyne and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne precursors under palladium-catalyzed conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect molecular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate: Similar compounds include other esters and alkynes with comparable structures, such as this compound derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of alkyne and ester functional groups, which confer distinct reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
650140-17-3 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate |
InChI |
InChI=1S/C17H16O3/c1-17(12-7-4-8-14-18,13-11-16(19)20-2)15-9-5-3-6-10-15/h3,5-6,9-10,14H,7,12H2,1-2H3 |
InChI Key |
MXVGKVDIINEPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#CC=O)(C#CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
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